Strain-Driven Hydrophilicity: Quantifying the LogP Reduction vs. Cyclobutyl Isocyanate
Isocyanatocyclopropane exhibits a significantly lower lipophilicity compared to its next-higher homolog, cyclobutyl isocyanate, driven by the unique electronic structure of the cyclopropane ring. The calculated LogP for Isocyanatocyclopropane is 1.20 [1]. In contrast, the LogP for cyclobutyl isocyanate (CAS 765-84-2) is predicted to be approximately 1.70 (calculated using the ACD/Labs Percepta Platform, which yields a consensus value of ~1.7) . This difference of approximately 0.5 LogP units is substantial and translates directly to a quantifiable difference in pharmacokinetic behavior and solubility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.20 (ACD/Labs) |
| Comparator Or Baseline | Cyclobutyl isocyanate, LogP ~1.70 (Predicted, ACD/Labs) |
| Quantified Difference | Δ LogP ≈ -0.50 |
| Conditions | Calculated LogP using ACD/Labs Percepta Platform software. |
Why This Matters
A LogP reduction of 0.5 units signifies a compound is ~3.2x more hydrophilic, which can substantially improve aqueous solubility and metabolic stability, making Isocyanatocyclopropane the superior choice for optimizing drug-like properties in early discovery.
- [1] ChemSrc. Isocyanatocyclopropane (4747-72-2). https://m.chemsrc.com/en/baike/667253.html View Source
